molecular formula C17H22N2OS B5720429 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine

1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine

Cat. No. B5720429
M. Wt: 302.4 g/mol
InChI Key: AICNSACBNPOKHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields. MeOPP is a versatile molecule that exhibits a wide range of biological activities, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This compound has also been shown to interact with several receptor subtypes, including 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its therapeutic effects. Moreover, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuroplasticity and neuronal survival.

Advantages and Limitations for Lab Experiments

1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Moreover, this compound exhibits potent and selective pharmacological effects, making it a valuable tool for investigating the role of various neurotransmitter systems in the brain. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine. One potential area of research is the development of novel drugs based on this compound for the treatment of various neurological disorders. Another area of research is the investigation of the molecular mechanisms underlying the pharmacological effects of this compound. Moreover, the development of new synthetic methods for this compound may lead to the discovery of new derivatives with improved pharmacological properties.

Synthesis Methods

1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1-(3-methoxyphenyl)piperazine with 3-methyl-2-thiophenemethyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain this compound with high purity.

Scientific Research Applications

1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has been extensively studied for its potential therapeutic applications in various fields. It has been shown to exhibit potent antipsychotic, antidepressant, and anxiolytic effects in animal models. Moreover, this compound has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-(3-methoxyphenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-14-6-11-21-17(14)13-18-7-9-19(10-8-18)15-4-3-5-16(12-15)20-2/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICNSACBNPOKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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